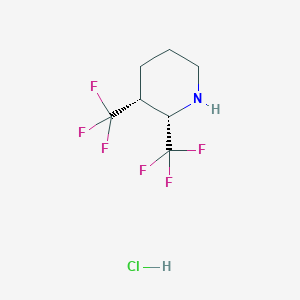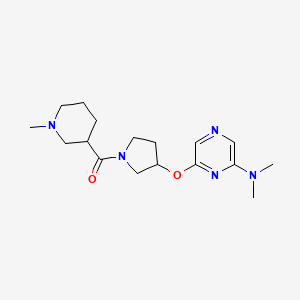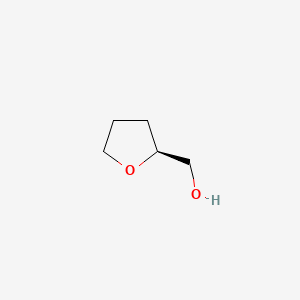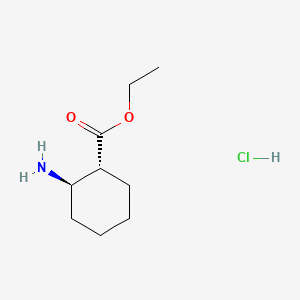
1,1-Bis(trifluoromethyl)-cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(trifluoromethyl)-cyclopropane is a useful research compound. Its molecular formula is C5H4F6 and its molecular weight is 178.077. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,1-Bis(trifluoromethyl)-cyclopropane has been the focus of various studies exploring its synthesis and chemical properties. A notable approach involves the reaction of 2,2-bis(trifluoromethyl)thietanes with tertiary phosphines, leading to an unusual desulfurization process and the formation of 1,1-bis(trifluoromethyl)-2-alkoxy cyclopropanes (Petrov & Marshall, 2012). Another method involves the reduction of 1,1-diacylcyclopropanes to produce various 1,1-bis(1-hydroxyalkyl)cyclopropanes (Itoh et al., 1980).
Photoreactions and Spectroscopic Studies
The compound has been investigated in the context of photoinduced electron transfer reactions. For example, 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane undergoes rearrangement in such reactions, providing insights into the mechanism of methylenecyclopropane rearrangements (Ikeda et al., 2003).
Vibrational Spectroscopy
The molecular structure and vibrational spectra of 1,1-bis(trimethylsilylethynyl)cyclopropane have been studied, offering detailed insights into its structural and spectroscopic characteristics (Trætteberg et al., 2002).
Derivative Synthesis
Research has been conducted on synthesizing derivatives of cyclopropane, like thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, showing the versatility of the cyclopropane framework (Sharba et al., 2005).
Electrophilicity in Reactions
Studies have shown that certain donor-acceptor cyclopropanes derived from this compound demonstrate enhanced electrophilicity in reactions with compounds like indole (Armstrong & Kerr, 2015).
Catalysis and Hydroformylation
The compound's derivatives have been studied for their use in catalysis, particularly in hydroformylation reactions. The use of specific ligands in rhodium-catalyzed hydroformylation has shown the influence of cyclopropane-based structures (Casey et al., 1992).
Solvent-Controlled Synthesis
Research has explored the solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes, demonstrating the influence of solvent choice on the reaction outcomes (Ma et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1-bis(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAPPQJTUDJLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2562767.png)

![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)
![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)
![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)


![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)

![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)
![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)
